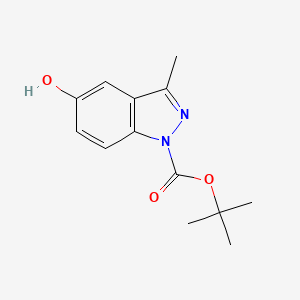

tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate

Description

tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate is a substituted indazole derivative featuring a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 5-position, and a methyl group at the 3-position of the indazole core. The tert-butyl group enhances steric protection of reactive sites, improving stability during synthetic processes . The hydroxyl group at position 5 may participate in hydrogen bonding, influencing crystallinity and intermolecular interactions .

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

tert-butyl 5-hydroxy-3-methylindazole-1-carboxylate |

InChI |

InChI=1S/C13H16N2O3/c1-8-10-7-9(16)5-6-11(10)15(14-8)12(17)18-13(2,3)4/h5-7,16H,1-4H3 |

InChI Key |

PCAVVYHOGSRUTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions depend on the specific transformation desired, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde derivative, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

Substituent Effects: Hydroxyl vs. Silyl Ether: The hydroxyl group in the target compound is a hydrogen-bond donor, critical for crystallinity and molecular recognition . In contrast, the silyl ether in protects the hydroxyl group during synthesis, enabling selective deprotection . Methyl vs. Iodo: The 3-methyl group in the target compound provides steric hindrance without electronic activation, whereas 3-iodo substituents (e.g., ) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

Core Heterocycle :

- Indazole (target compound) vs. indoline () vs. pyrazole (). Indazoles exhibit stronger π-π stacking and hydrogen-bonding capacity than pyrazoles, enhancing binding to biological targets .

Synthetic Utility: The tert-butyl carbamate group (Boc) in all compounds serves as a protective group for NH functionalities, removable under acidic conditions . Bromo and iodo analogs () are intermediates for further functionalization, while amino derivatives () enable amide bond formation .

Physicochemical and Stability Comparisons

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate?

Synthesis typically involves multi-step protocols starting from substituted precursors. Key steps include indole ring formation and Boc (tert-butoxycarbonyl) protection. For example, the indole nitrogen is protected using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP catalysis). Subsequent functionalization of the hydroxyl and methyl groups is achieved via controlled oxidation or substitution reactions. Purification often involves column chromatography under inert atmospheres to prevent decomposition .

Q. Which spectroscopic techniques are critical for structural characterization?

Essential methods include:

- 1H/13C NMR : To confirm substituent positions and aromatic ring integrity.

- IR Spectroscopy : For identifying hydroxyl (-OH) and carbonyl (C=O) groups.

- Mass Spectrometry : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Provides definitive bond lengths and angles, resolving stereochemical ambiguities .

Q. How can researchers ensure reproducibility in synthetic protocols?

Strict adherence to reaction conditions (temperature, solvent, catalyst ratio) and rigorous purification (e.g., chromatography, recrystallization) is critical. Analytical HPLC or TLC should monitor reaction progress, while NMR confirms intermediate purity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Programs like SHELXL enable high-precision refinement of X-ray data, particularly for hydrogen bonding and torsional angles. Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bonding motifs, clarifying molecular packing and stability .

Q. What strategies optimize reaction yields while minimizing side products?

Methodological approaches include:

- Design of Experiments (DoE) : Systematically varies parameters (temperature, catalyst loading).

- Inert Atmosphere : Prevents oxidation of sensitive intermediates.

- Continuous Flow Reactors : Enhances mixing and heat transfer (hypothesized from analogous systems due to limited direct data). Post-reaction, quenching protocols and selective extraction improve yield .

Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?

Hydrogen bonds between the hydroxyl group and carboxylate oxygen or solvent molecules stabilize crystal lattices. Graph set analysis (e.g., R₂²(8) motifs) reveals directional interactions, impacting solubility and melting behavior .

Q. What analytical approaches address discrepancies in reported synthetic yields?

Comparative studies should:

- Replicate protocols with identical reagents and equipment.

- Use quantitative NMR or LC-MS to assess purity.

- Evaluate solvent polarity and catalyst activity variations. Contradictions often arise from unaccounted moisture sensitivity or side reactions during Boc protection .

Methodological Recommendations

- Crystallography : Validate structures using PLATON or SHELXLE to detect twinning or disorder .

- Synthetic Reproducibility : Document solvent batch purity and reaction vessel material (glass vs. polymer) .

- Data Contradictions : Cross-reference with analogous indazole derivatives when direct data is scarce .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.